Heptane-3-sulfonamide
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Overview
Description
Heptane-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to the third carbon of a heptane chain. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of heptane-3-thiol with an amine in the presence of an oxidizing agent. Common oxidizing agents used in this process include hydrogen peroxide and sulfuryl chloride . The reaction typically occurs under mild conditions, often at room temperature, and yields high purity products.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Heptane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuryl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Sulfinamides, sulfenamides.
Substitution: N-substituted sulfonamides
Scientific Research Applications
Heptane-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antibacterial properties and potential use in the development of new antibiotics.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of heptane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Sulfonamides: Sulfamethazine, sulfadiazine.
Sulfonimidates: Sulfonimidamide, sulfoximine
Comparison: Heptane-3-sulfonamide is unique due to its specific heptane backbone, which imparts distinct physicochemical properties compared to other sulfonamides. Its longer carbon chain can influence its solubility, reactivity, and overall biological activity, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C7H17NO2S |
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Molecular Weight |
179.28 g/mol |
IUPAC Name |
heptane-3-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-3-5-6-7(4-2)11(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10) |
InChI Key |
QSFMGLFKZZCCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)S(=O)(=O)N |
Origin of Product |
United States |
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